O-(2,4-Difluorophenyl)-L-serine
Overview
Description
O-(2,4-Difluorophenyl)-L-serine: is a fluorinated amino acid derivative. The presence of fluorine atoms in the phenyl ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Difluorophenyl)-L-serine typically involves the reaction of L-serine with 2,4-difluorophenyl derivatives. One common method includes the use of 2,4-difluorophenyl isocyanate, which reacts with the hydroxyl group of L-serine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, under mild conditions to preserve the integrity of the serine moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: O-(2,4-Difluorophenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form different fluorinated phenyl derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, O-(2,4-Difluorophenyl)-L-serine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with specific electronic or optical characteristics .
Biology: In biological research, this compound is studied for its potential effects on enzyme activity and protein interactions. The fluorine atoms can influence the binding affinity and specificity of the compound to various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of O-(2,4-Difluorophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to modulation of the target’s activity, resulting in various biological effects .
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in its overall structure and applications.
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Another fluorinated compound with distinct chemical and biological properties.
Uniqueness: O-(2,4-Difluorophenyl)-L-serine is unique due to its combination of a fluorinated phenyl ring and an amino acid backbone This structure imparts specific chemical reactivity and biological activity that distinguishes it from other fluorinated compounds
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4-difluorophenoxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c10-5-1-2-8(6(11)3-5)15-4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGKKBCUUUWMQ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)OC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304581 | |
Record name | O-(2,4-Difluorophenyl)-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044596-89-5 | |
Record name | O-(2,4-Difluorophenyl)-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044596-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(2,4-Difluorophenyl)-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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